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Compound of Interest

Compound Name: JNJ 303

cat. No.: B10788041

A Comparative Guide to the Cross-Species Potency and Metabolism of JNJ-38877605 (JNJ
303)

For researchers, scientists, and drug development professionals, understanding the cross-
species characteristics of a drug candidate is paramount for successful preclinical and clinical
development. This guide provides a comprehensive comparison of the c-Met inhibitor JINJ-
38877605 (formerly INJ 303), with a focus on its potency and, most critically, its species-
specific metabolism. While JNJ-38877605 demonstrated high potency as a c-Met inhibitor, its
clinical development was halted due to unforeseen renal toxicity in humans, a consequence of
species-specific metabolic pathways. This guide will objectively compare its performance and
provide supporting experimental data to inform future drug development endeavors.

Potency of JNJ-38877605 against c-Met

JNJ-38877605 is a potent, orally available, ATP-competitive inhibitor of the c-Met receptor
tyrosine kinase.[1][2] The in vitro potency of JNJ-38877605 has been consistently reported with
a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
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Parameter Value Notes

A receptor tyrosine kinase

T . c-Met (Hepatocyte Growth involved in cell survival,
arge
I Factor Receptor, HGFR) invasiveness, and
angiogenesis.[2]
Binds to the ATP-binding site
] ] S of the c-Met kinase domain,
Mechanism of Action ATP-competitive inhibitor ) )
preventing phosphorylation
and activation.[1]
i This value is for the c-Met
In Vitro IC50 ~4-4.7 nM ]
kinase.[1][2]
Tested against a panel of over
Selectivity >600-fold selective for c-Met 200 other tyrosine and serine-

threonine kinases.[2][3]

Cross-Species Comparison: The Critical Role of

Metabolism

While the inhibitory potency of JNJ-38877605 against the c-Met kinase is a key performance
indicator, the most significant cross-species differences emerged from its metabolic profile.
Preclinical studies in rats and dogs did not reveal the renal toxicity that was later observed in
human clinical trials.[1][4] This discrepancy was traced to species-specific metabolism primarily
mediated by the enzyme aldehyde oxidase (AO).[1][5]

Humans and rabbits were found to produce specific, insoluble metabolites of JNJ-38877605
(M1/3 and M5/6) that accumulated in the kidneys, leading to crystal formation, inflammation,
and degenerative changes.[1][5] In contrast, these toxic metabolites were not produced to a
significant extent in rats and dogs, the species initially used for preclinical toxicology studies.[1]
This highlights a critical lesson in drug development: the choice of animal models for safety
assessment must consider potential species differences in drug metabolism.

The following table summarizes the key findings regarding the species-specific metabolism and
toxicity of INJ-38877605.
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_ . Metabolizing Observed Renal
Species Key Metabolites o
Enzyme Toxicity

Aldehyde Oxidase
M1/3, M5/6, M10

Human ) (AO), Cytochrome Yes (mild to recurrent)
(glucuronide)

P450s
_ Aldehyde Oxidase Yes (crystal formation,
Rabbit M1/3, M5/6, M10 _ _
(AO) inflammation)
Rat - - No
Dog - - No

Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay (IC50
Determination)

A standard method for determining the in vitro potency of a kinase inhibitor like JNJ-38877605
involves a biochemical assay that measures the phosphorylation of a substrate by the target
kinase.

e Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable
substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

e Compound Dilution: JNJ-38877605 is serially diluted to a range of concentrations.

¢ Reaction Initiation: The c-Met kinase, substrate, and varying concentrations of JNJ-
38877605 are incubated with ATP to initiate the phosphorylation reaction.

o Detection: The level of substrate phosphorylation is quantified. This can be achieved through
various methods, such as radioisotope incorporation (32P-ATP), fluorescence resonance
energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) using a phospho-

specific antibody.

o Data Analysis: The percentage of inhibition at each concentration of JINJ-38877605 is
calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting
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the data to a sigmoidal dose-response curve.

In Vitro Metabolism Studies using Liver Microsomes

To investigate the metabolic profile of INJ-38877605 across different species, in vitro studies
using liver microsomes are conducted.

e Microsome Preparation: Pooled liver microsomes from different species (human, rabbit, rat,
dog) are obtained. These preparations contain a high concentration of drug-metabolizing
enzymes, including cytochrome P450s.

e Incubation: JNJ-38877605 is incubated with the liver microsomes in the presence of NADPH

(a cofactor for P450 enzymes) at 37°C.

o Sample Analysis: At various time points, aliquots are taken, and the reaction is stopped. The
samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify
and quantify the parent compound and its metabolites.

o Aldehyde Oxidase Activity: To specifically assess the role of aldehyde oxidase, similar
incubations are performed using liver cytosol fractions, as AO is a cytosolic enzyme. The
formation of specific metabolites can be compared in the presence and absence of AO-

specific inhibitors.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of INJ-38877605 in a living organism, xenograft models are

utilized.

e Cell Line and Animal Model: Human cancer cell lines with activated c-Met signaling (e.g.,
GTL-16) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID

mice).

o Drug Administration: Once tumors are established, mice are treated with JNJ-38877605,
typically via oral gavage, at various doses and schedules. A control group receives the
vehicle.

e Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
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» Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to
assess the inhibition of c-Met phosphorylation and downstream signaling pathways to
confirm target engagement.

o Toxicity Assessment: Animal well-being, body weight, and signs of toxicity are monitored
throughout the study. For JNJ-38877605, this would have ideally included detailed
histopathological analysis of the kidneys in multiple species.
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Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow for Cross-Species Metabolic
Profiling
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Caption: Workflow for assessing the cross-species metabolism of JNJ-38877605.

Logical Relationship of Cross-Species Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10788041#cross-species-comparison-of-jnj-303-
potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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